2-[[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl](ethyl)amino]-1-ethanol
Description
2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol is a pyrimidine derivative characterized by a chloro group at position 6, a methylsulfanyl group at position 2, and an ethylamino-ethanol substituent at position 4 of the pyrimidine ring. Its molecular formula is C₉H₁₄ClN₃OS, with a molecular weight of 247.75 g/mol (CAS: 860650-71-1) . The compound’s structure combines a heterocyclic core with sulfur- and nitrogen-containing functional groups, which are common in bioactive molecules.
Properties
IUPAC Name |
2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-3-13(4-5-14)8-6-7(10)11-9(12-8)15-2/h6,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDIIHYQCOKNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC(=N1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol typically involves a series of multi-step reactions. A common approach begins with the chlorination of 2-(methylsulfanyl)pyrimidine, followed by an ethylation reaction to introduce the ethylamino group. The final step involves the addition of ethanol to complete the synthesis. These reactions usually require precise control of temperature, solvents, and catalysts to ensure optimal yields and purity.
Industrial Production Methods: Industrial production of this compound would necessitate scalable and cost-effective methods. Large-scale reactors equipped with efficient mixing and heating systems are essential for maintaining consistent reaction conditions. Continuous monitoring and quality control measures ensure that the product meets industry standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 6 of the pyrimidine ring is a reactive site for nucleophilic substitution.
Key Reactions:
-
Amination : Reaction with amines (e.g., ethylamine) under alkaline conditions forms substituted amino derivatives .
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Hydrolysis : Alkaline hydrolysis (e.g., NaOH in methanol) converts the chloro group to a hydroxyl group, as demonstrated in analogous pyrimidine systems .
Example Conditions:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine | K₂CO₃, DMF, 80°C, 12h | Ethylamino-pyrimidine derivative | ~85% | |
| NaOH (5N) | Methanol, 0–25°C, 6h | Hydroxy-pyrimidine derivative | 90–95% |
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 2 can undergo oxidation to sulfoxide or sulfone derivatives.
Key Reactions:
-
Sulfoxide Formation : Treatment with H₂O₂ or mCPBA in dichloromethane .
-
Sulfone Formation : Stronger oxidants like KMnO₄ or Oxone® under acidic conditions .
Example Conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2h | Sulfoxide derivative | 70–75% | |
| KMnO₄ | AcOH/H₂O, 50°C, 4h | Sulfone derivative | 65% |
Reactions Involving the Ethylamino Group
The ethylamino (-NEt) group participates in alkylation or acylation reactions.
Key Reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP to form amides .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions .
Example Conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DMAP, CH₂Cl₂, reflux, 20h | Acetylated ethylamino derivative | 80% | |
| Methyl iodide | NaH, THF, 0°C–RT, 6h | N-Methyl derivative | 75% |
Transformations of the Ethanol Moiety
The terminal hydroxyl group enables esterification or oxidation reactions.
Key Reactions:
-
Esterification : Reaction with acetyl chloride or anhydrides in pyridine .
-
Oxidation : Conversion to a carboxylic acid using KMnO₄ or CrO₃ .
Example Conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 4h | Acetyl ester derivative | 90% | |
| KMnO₄ | H₂SO₄, 60°C, 3h | Carboxylic acid derivative | 85% |
Spectral Characterization
Key spectral data for intermediates (from analogous compounds):
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for designing novel compounds with desirable properties.
Biology: The compound's structural versatility allows for modifications that can enhance its interaction with biological targets. Researchers have explored its potential as a scaffold for developing inhibitors of enzymes involved in various diseases.
Medicine: In medicine, derivatives of this compound have shown promise in preclinical studies for their potential therapeutic effects. Their ability to modulate specific molecular pathways makes them candidates for drug development.
Industry: Industrially, the compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties enable its use in formulations that require specific reactivity profiles.
Mechanism of Action
The mechanism by which 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol exerts its effects depends on its molecular targets and pathways involved. Typically, it interacts with enzymes or receptors, modulating their activity. For example, it may inhibit a key enzyme by binding to its active site, thereby preventing substrate processing. Alternatively, it could interact with a receptor to trigger or block a signaling cascade, leading to downstream effects.
Comparison with Similar Compounds
Table 1: Key Properties of 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Source (Evidence ID) |
|---|---|---|---|---|---|
| 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol | C₉H₁₄ClN₃OS | 247.75 | Chloro, methylsulfanyl, ethylamino-ethanol | 860650-71-1 | |
| 4-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino]phenol | C₁₁H₁₀ClN₃OS | 267.73 | Chloro, methylsulfanyl, aminophenol | 478258-36-5 | |
| 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol | C₁₁H₉ClN₂OS₂ | 284.78 | Chlorophenyl, sulfanylmethyl, sulfanyl | N/A | |
| Ethyl 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate | C₁₂H₁₅ClN₃O₂S | 316.81 | Chloro, methylsulfanyl, ethyl ester, piperazine | 339017-81-1 | |
| 2-[[6-Amino-2-[(4-chlorophenyl)amino]-5-nitro-4-pyrimidinyl]amino]ethanol | C₁₂H₁₃ClN₆O₃ | 324.72 | Chlorophenyl, nitro, amino-ethanol | 714946-54-0 |
Key Observations:
Core Pyrimidine Structure: All compounds share a pyrimidine backbone but differ in substituent patterns.
Functional Groups: Ethanol vs. Phenol: The target compound’s ethylamino-ethanol group (polar, hydrophilic) contrasts with the phenolic -OH in 4-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino]phenol (acidic, higher solubility in basic media) . Nitro and Piperazine Groups: 2-[[6-Amino-2-[(4-chlorophenyl)amino]-5-nitro-4-pyrimidinyl]amino]ethanol and the piperazine-containing ester in Ethyl 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate introduce steric bulk and lipophilicity, affecting bioavailability .
Biological Activity
The compound 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
- Molecular Formula : C₇H₁₀ClN₃O
- Molecular Weight : 203.6924 g/mol
- CAS Number : 22177-97-5
- Melting Point : 93–95 °C
Biological Activity Overview
The biological activity of this compound has been evaluated primarily through its effects on various enzymatic pathways and cellular processes. Notably, it has shown promise in the following areas:
1. Anti-inflammatory Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that compounds similar to 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in inflammatory processes.
- In vitro Studies : Compounds with structural similarities showed IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. For instance, derivatives exhibited IC50 values around .
| Compound | IC50 (μmol) | Comparison |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Standard |
| Compound A | 0.04 ± 0.09 | Similar |
| Compound B | 0.04 ± 0.02 | Similar |
2. Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It has been linked to the inhibition of murine double minute 2 (MDM2), a protein that negatively regulates the tumor suppressor p53.
- Case Studies : In vivo studies demonstrated that similar compounds were able to significantly inhibit tumor growth in xenograft models. For example, a related compound was shown to achieve up to 87% tumor regression at dosages of .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features that enhance its biological activity:
- Chlorine Substitution : The presence of chlorine at the 6-position on the pyrimidine ring increases lipophilicity and potentially enhances binding affinity to target proteins.
- Methylthio Group : The methylsulfanyl group at position 2 may contribute to increased potency by stabilizing the molecular structure and improving solubility.
Synthesis Methods
Synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine precursors. The general synthetic route includes:
- Formation of the Pyrimidine Core : Utilizing chlorinated pyrimidines as starting materials.
- Substitution Reactions : Introducing the methylthio and ethylamino groups through nucleophilic substitutions.
- Final Modification : Converting intermediates into the target ethanol derivative through reductive amination or similar methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
